Diethyl peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
628-37-5 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
ethylperoxyethane |
InChI |
InChI=1S/C4H10O2/c1-3-5-6-4-2/h3-4H2,1-2H3 |
InChI Key |
RHMZKSWPMYAOAZ-UHFFFAOYSA-N |
SMILES |
CCOOCC |
Canonical SMILES |
CCOOCC |
boiling_point |
65.0 °C |
melting_point |
-70.0 °C |
Other CAS No. |
628-37-5 |
Origin of Product |
United States |
Fundamental Aspects of Organic Peroxide Chemistry in Contemporary Research
Contextualizing Acyclic Peroxides within Chemical Research Frameworks
Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R′). wikipedia.org These compounds are considered structural derivatives of hydrogen peroxide, where one or both hydrogen atoms are replaced by organic groups. fsu.edu The defining feature of a peroxide is the relatively weak oxygen-oxygen single bond, which has a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol). wikipedia.org This inherent weakness is the basis for their high reactivity and tendency to undergo homolytic cleavage to form free radicals (RO•). wikipedia.orgresearchgate.net
Within this broad class, organic peroxides can be categorized in several ways, including as hydroperoxides (R-O-O-H), peroxyacids (R(CO)OOH), diacyl peroxides (R(CO)OO(CO)R'), and dialkyl peroxides (R-O-O-R'). wikipedia.orgfsu.edu Diethyl peroxide (C2H5OOC2H5) is a prototypical example of an acyclic dialkyl peroxide, where two ethyl groups are attached to the peroxide linkage. Acyclic peroxides, lacking a ring structure, are fundamental subjects of study and are utilized extensively in research and industry. rsc.org
The significance of acyclic peroxides in contemporary research is multifaceted. They are widely employed as radical initiators in polymerization processes, such as for acrylates and the curing of unsaturated polyester (B1180765) resins. wikipedia.orgresearchgate.net Their ability to generate radicals upon thermal or photolytic decomposition is also harnessed in various organic synthesis applications. researchgate.net Beyond synthetic utility, peroxide-containing compounds are abundant in nature, with many exhibiting potent biological activities, which makes them attractive targets for research in medicinal chemistry. rsc.orgresearchgate.net The study of simple acyclic peroxides like this compound provides fundamental insights into the reaction mechanisms, kinetics, and thermochemistry that govern this important class of compounds. aip.org
Methodological Approaches to Peroxide Investigation
The investigation of peroxides, owing to their reactivity and potential instability, requires a range of specialized analytical methods for their detection, quantification, and characterization. These methodologies can be broadly categorized into titrimetric, spectrophotometric, and chromatographic techniques, alongside spectroscopic analysis.
Detection and Quantification: A historical and straightforward method for determining peroxide concentration is through titration. For instance, the determination of hydrogen peroxide content can be achieved by titration with potassium permanganate (B83412) in an acidic solution. evonik.com Iodometric methods are also commonly employed, where the peroxide oxidizes iodide ions to iodine, which is then titrated. nih.gov
Spectrophotometric and colorimetric methods offer high sensitivity for peroxide detection. These techniques often involve a reaction that produces a colored product, which can be quantified by measuring its light absorbance. acs.org Common reagents used in these assays include:
Titanium Oxysulfate: Reacts with peroxides to form a yellow-orange complex, a method used by OSHA for quantifying hydrogen peroxide in air samples. osha.gov
N,N-diethyl-p-phenylenediamine (DPD): Used in the presence of a catalyst to detect specific peroxides. nih.gov
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS): Another chromogenic substrate used in catalyzed reactions for peroxide quantification. nih.gov
Fluorescent Probes: Modern approaches utilize probes that become fluorescent upon specific reaction with a peroxide, allowing for sensitive detection, particularly in biological systems. hku.hknih.gov
Structural Characterization: For the structural elucidation of peroxides like this compound, standard spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹⁷O NMR provide information about the chemical environment of the carbon and oxygen atoms within the molecule. nih.gov
Mass Spectrometry (MS): Electron ionization mass spectrometry provides data on the molecular weight and fragmentation pattern of the peroxide, aiding in its identification. nih.govnist.gov Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile peroxides. nih.gov
The following table summarizes key methodological approaches used in peroxide investigation:
| Methodology | Principle | Application | Reference |
|---|---|---|---|
| Titration (e.g., with KMnO₄) | Redox reaction where the peroxide is quantified based on the volume of a standard titrant needed for complete reaction. | Quantification of total peroxide content. | evonik.com |
| Spectrophotometry (e.g., Titanium Oxysulfate) | Peroxide reacts with a reagent to form a colored complex, the absorbance of which is proportional to concentration. | Sensitive quantification of specific peroxides. | osha.gov |
| Fluorescent Probes | A probe molecule undergoes a peroxide-specific reaction that "switches on" its fluorescence. | Highly sensitive detection, often used for in-situ or intracellular measurements. | hku.hknih.gov |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei (e.g., ¹³C, ¹⁷O) to provide information on molecular structure. | Structural elucidation and characterization. | nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and fragmentation patterns. | Identification and structural analysis. | nih.govnist.gov |
Historical Academic Perspectives on Alkyl Peroxide Studies
The study of peroxides has a rich history rooted in the fundamental exploration of chemical reactivity and structure. The discovery of hydrogen peroxide by Louis Jacques Thénard in 1818 marked the beginning of peroxide chemistry. nih.gov Early academic interest in organic peroxides, particularly simple alkyl peroxides like this compound, was driven by a desire to understand the nature of the O-O bond.
A significant focus of early research was the thermal decomposition of these compounds. In a notable 1938 study, E. J. Harris and A. C. Egerton investigated the kinetics of the gas-phase decomposition of this compound. aip.orgroyalsocietypublishing.org Their work aimed to determine the activation energy of the decomposition process, which was found to be approximately 31.5-31.7 kcal/mol. aip.org Such studies were crucial because the measured activation energy was interpreted as being directly related to the dissociation energy of the weak O-O bond. aip.org This research provided foundational thermochemical data and helped establish the concept of peroxides as sources of free radicals (C2H5O• in the case of this compound). aip.org
The development of synthetic methodologies for peroxides also has historical importance. Early methods often involved the reaction of reagents like diethyl sulfate (B86663) with hydrogen peroxide under basic conditions. gre.ac.uk Over time, new approaches were developed, reflecting the broader advancements in organic synthesis. acs.org For example, the work of Kharasch demonstrated the use of transition metals in the synthesis of hydroperoxides, while Schenck introduced methods involving the radical addition of singlet oxygen to alkenes in 1948. rsc.org These historical studies on the synthesis, decomposition, and kinetics of simple alkyl peroxides laid the groundwork for their contemporary application as controlled radical initiators in polymer chemistry and fine chemical synthesis. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₁₀O₂ | chemeo.comlookchem.com |
| Molecular Weight | 90.12 g/mol | nih.govchemeo.com |
| CAS Number | 628-37-5 | chemeo.comlookchem.com |
| Boiling Point | 65 °C | lookchem.comchemsrc.com |
| Melting Point | -70 °C | lookchem.comchemsrc.com |
| Density | 0.839 g/cm³ | lookchem.comchemsrc.com |
| Refractive Index | 1.3715 | lookchem.com |
| Vapor Pressure | 173 mmHg at 25°C | lookchem.com |
| IUPAC Name | ethylperoxyethane | nih.gov |
Synthetic Pathways and Mechanistic Elucidation of Diethyl Peroxide Formation
Photooxygenation Mechanisms Leading to Alkyl Hydroperoxides
Photooxygenation involves the reaction of a substrate with molecular oxygen, typically in the presence of light or a photosensitizer, to form oxygenated products. For ethers like diethyl ether, photooxygenation can lead to the formation of alkyl hydroperoxides, which are precursors or related species to dialkyl peroxides. This process is often initiated by the generation of reactive oxygen species, such as singlet oxygen, or through radical pathways initiated by UV light.
When diethyl ether is exposed to UV light and oxygen, a radical process can occur, leading to the formation of diethyl ether hydroperoxide wikipedia.orgyoutube.com. This mechanism generally involves the excitation of molecular oxygen to a more reactive state, or the direct homolytic cleavage of bonds within the ether molecule or its impurities, initiating a radical chain. The abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen by a reactive radical species is a key step, forming an ether radical. This radical then reacts with molecular oxygen to produce a peroxy radical, which can subsequently abstract another hydrogen atom to yield a hydroperoxide youtube.comjove.com. While this pathway primarily yields hydroperoxides, understanding it is relevant as these can interconvert or react further to form dialkyl peroxides under certain conditions.
Acid-Catalyzed Addition Reactions for Peroxide Synthesis
Acid catalysis offers a route for the synthesis of peroxides by facilitating the addition of oxygen-containing species to unsaturated substrates. For the preparation of diethyl peroxide or its hydroperoxide analog, this method can involve the reaction of hydrogen peroxide with vinyl ethers under acidic conditions.
A notable example is the acid-catalyzed addition of hydrogen peroxide to ethyl vinyl ether. This reaction proceeds efficiently to yield diethyl ether hydroperoxide wikipedia.org. The mechanism involves the protonation of the vinyl ether, creating a carbocation intermediate that is subsequently attacked by hydrogen peroxide. The resulting species then undergoes deprotonation to form the hydroperoxide. This method is highlighted as a way to intentionally prepare diethyl ether hydroperoxide in high yield wikipedia.org.
Autoxidation Phenomena in Ethers: Free-Radical Chain Mechanisms
The autoxidation of ethers, such as diethyl ether, is a pervasive and often hazardous process that occurs spontaneously upon exposure to air and light over time jove.comosu.edu. This slow oxidation leads to the formation of unstable and potentially explosive organic peroxides and hydroperoxides. The mechanism is a classic example of a free-radical chain reaction, involving distinct initiation, propagation, and termination steps.
Initiation Processes in Ether Autoxidation
The initiation of the autoxidation chain reaction in ethers typically involves the generation of initial free radicals. This can occur through several mechanisms:
Homolytic Cleavage: UV light or thermal energy can cause the homolytic cleavage of weak bonds, such as those in impurities or the ether molecule itself, to produce initial radicals youtube.comosu.edu.
Hydrogen Abstraction: A pre-existing radical (e.g., from an initiator or trace impurities) can abstract a hydrogen atom from the ether molecule. In diethyl ether, the hydrogen atoms on the carbon adjacent to the oxygen (alpha-hydrogens) are particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical youtube.comjove.comrsc.org. For diethyl ether (CH₃CH₂-O-CH₂CH₃), abstraction of a hydrogen from a methylene (B1212753) group (CH₃CH•-O-CH₂CH₃) is a common initiation step.
The general initiation step can be represented as: R-H + Initiator• → R• + Initiator-H
Where R-H represents the ether molecule, and R• is the resulting alkyl radical.
Propagation Steps in Alkyl Peroxide Formation
Once the initial alkyl radical (R•) is formed, it enters the propagation phase, which involves a cycle that consumes reactants and generates products while regenerating radical species.
Oxygen Addition: The alkyl radical reacts rapidly with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•) youtube.comjove.comrsc.org. This step is crucial as it introduces the oxygen atoms that will form the peroxide linkage. R• + O₂ → ROO•
Hydrogen Abstraction: The alkylperoxy radical then abstracts a hydrogen atom from another ether molecule. This step forms an alkyl hydroperoxide (ROOH) and regenerates an alkyl radical (R•), thus propagating the chain youtube.comjove.comrsc.org. ROO• + R-H → ROOH + R•
This cycle continues, leading to the accumulation of hydroperoxides. Dialkyl peroxides (ROOR) can also form through further reactions, such as the combination of two alkoxy radicals (RO•), which can be derived from hydroperoxides.
Termination Mechanisms in Peroxidation Reactions
The free-radical chain reaction is eventually terminated when two radical species combine, forming a stable, non-radical product. This removes the chain carriers from the system. Common termination pathways in ether autoxidation include:
Radical Recombination: Two alkyl radicals (R•) can combine: R• + R• → R-R
Peroxy Radical Recombination: Two alkylperoxy radicals (ROO•) can combine. This can lead to various products, including dialkyl peroxides and non-radical species, depending on the specific radicals involved. ROO• + ROO• → ROOR + O₂ (or other products)
Cross-Combination: An alkyl radical and an alkylperoxy radical can combine: R• + ROO• → ROOR
The rate of termination is generally much slower than the propagation steps, allowing for the accumulation of peroxides over time, especially under conditions favoring radical stability and oxygen availability jove.comosu.edu.
Directed Synthetic Strategies for this compound Analogs
While the focus is on this compound, understanding strategies for synthesizing its analogs provides insight into controlled peroxide formation and functionalization. Directed synthesis aims to achieve specific structures with greater control over yield and purity, often by employing specific precursors and reaction conditions.
Methods for preparing related dialkyl peroxides or functionalized analogs often involve reactions that build the peroxide linkage (O-O bond) with precision. For instance, the reaction of alkyl halides with hydrogen peroxide in the presence of a base, or the reaction of alkyl hydroperoxides with alkylating agents, can be employed. Another approach involves the use of specific organometallic reagents or the controlled oxidation of alcohols or ethers under carefully managed conditions.
Research has explored the use of dispersing agents to improve yields in heterogeneous systems for peroxide synthesis, such as in the preparation of ethyl peroxide (this compound) from ethyl methanesulfonate (B1217627) acs.orgacs.org. These strategies aim to overcome solubility issues and enhance the contact between reactants, thereby increasing the efficiency of peroxide bond formation. By modifying the alkyl groups attached to the peroxide linkage, a wide array of analogs can be synthesized, allowing for the study of structure-activity relationships and the development of peroxides with tailored properties.
Influence of Reaction Conditions on Peroxide Yields in Heterogeneous Systems
The synthesis of this compound (Et₂O₂) has historically presented challenges, with traditional methods often yielding low amounts of the pure compound acs.org. Research has indicated that the use of specific reaction conditions, particularly within heterogeneous systems, can significantly influence the yield of this compound. A notable advancement in this area involves the application of dispersing agents to facilitate reactions in heterogeneous environments acs.org.
Early attempts at preparing this compound reported very low yields, often around 2-3% for the "pure" compound after multiple purification steps acs.org. These difficulties suggested that reaction conditions, especially those pertaining to phase behavior and reactant dispersion, were critical factors.
A significant improvement in yield was achieved through the incorporation of a dispersing agent, sodium stearate (B1226849), into the reaction mixture acs.org. This approach effectively created a more favorable heterogeneous system, leading to a substantial increase in the yield of this compound. In experiments where sodium stearate was employed, yields rose to approximately 28-30%, a marked improvement over the previously reported low percentages acs.org. The reaction typically involved the use of 30% hydrogen peroxide as a key reactant acs.org.
The mechanism by which dispersing agents enhance yields in such heterogeneous systems likely involves several factors:
Improved Interfacial Contact: Dispersing agents can increase the effective surface area between immiscible phases or between solid catalysts and liquid reactants, promoting more efficient mass transfer and reaction kinetics mdpi.comias.ac.in.
Stabilization of Intermediates: By stabilizing reactive intermediates or preventing their aggregation, dispersing agents can guide the reaction pathway towards the desired product, this compound, rather than decomposition or side reactions acs.org.
Controlled Reaction Environment: The presence of a dispersing agent can create a more controlled microenvironment for the reaction, potentially mitigating side reactions that are common in peroxide synthesis acs.org.
While detailed mechanistic studies on this compound formation in heterogeneous systems are limited in the provided literature, the success with sodium stearate highlights the critical role of managing phase interactions and reactant dispersion.
Data Table: Impact of Dispersing Agent on this compound Yield
| Reaction System | Yield of this compound | Reference |
| Traditional methods (without dispersing agent) | 2-3% | acs.org |
| Heterogeneous system with Sodium Stearate | 28-30% | acs.org |
Note: The specific reaction conditions beyond the use of 30% hydrogen peroxide and the dispersing agent are not detailed in the source for this compound synthesis. The data presented focuses on the direct impact of employing a dispersing agent in a heterogeneous context.
Compound List:
this compound
Decomposition Kinetics and Radical Reaction Mechanisms of Diethyl Peroxide
Gas-Phase Thermal Decomposition Studies of Diethyl Peroxide
The thermal decomposition of this compound in the gas phase has been investigated to elucidate its reaction pathways, kinetics, and the nature of the intermediate radicals formed. These studies typically involve high-temperature experiments, often in flow systems, to monitor the breakdown products and reaction rates.
Studies on the gas-phase thermal decomposition of this compound have identified the primary products and proposed reaction mechanisms. The initial and rate-determining step is generally considered to be the homolytic cleavage of the weak O–O bond, yielding two ethoxy radicals (C₂H₅O•) aip.org.
The primary unimolecular decomposition reaction can be represented as: C₂H₅OOC₂H₅ (g) → 2 C₂H₅O• (g)
The ethoxy radicals are highly reactive intermediates that can undergo further unimolecular or bimolecular reactions. The main products observed from the decomposition of this compound in the gas phase are ethane (B1197151) (C₂H₆) and formaldehyde (B43269) (CH₂O) aip.org. Minor products, such as methane (B114726) (CH₄) and dibenzyl, have also been detected, indicating the complexity of the radical reaction network aip.org. The formation of ethane and formaldehyde can be explained by subsequent unimolecular decomposition of the ethoxy radical (e.g., C₂H₅O• → CH₃• + CH₂O) followed by dimerization of methyl radicals (2 CH₃• → C₂H₆).
Table 1: Primary Gas-Phase Decomposition Reaction and Observed Products of this compound
| Reaction | Primary Products (Main) | Minor Products |
| C₂H₅OOC₂H₅ → 2 C₂H₅O• | Ethane, Formaldehyde | Methane, Dibenzyl |
The kinetics of the gas-phase thermal decomposition of this compound have been characterized by determining the Arrhenius parameters, specifically the frequency factor (A) and the activation energy (Ea). These parameters quantify the rate of the reaction as a function of temperature.
According to studies, the gas-phase decomposition of this compound follows first-order kinetics. The reported kinetic parameters are:
Table 2: Gas-Phase Kinetic Parameters for this compound Decomposition
| Parameter | Value | Unit | Reference |
| Frequency Factor (A) | 2.1 x 10¹³ | s⁻¹ | aip.org |
| Activation Energy (Ea) | 31.7 | kcal/mol | aip.org |
These values are consistent with a unimolecular bond dissociation process.
The activation energy (Ea) for the thermal decomposition of peroxides is closely related to the strength of the O–O bond, often referred to as the bond dissociation energy (BDE). While direct experimental BDE calculations for this compound are not explicitly detailed in the provided snippets, the activation energy of 31.7 kcal/mol obtained from kinetic studies aip.org provides insight into the energy required to cleave the O–O bond. General literature indicates that the O–O bond dissociation energy for organic peroxides typically ranges from 20 to 50 kcal/mol fsu.edu, with many dialkyl peroxides having BDEs around 35-45 kcal/mol researchgate.netacs.orgacs.org. The activation energy reported for this compound falls within this general range, suggesting that the O–O bond cleavage is the primary energetic barrier for its thermal decomposition.
The primary unimolecular reaction pathway for this compound in the gas phase is the homolytic cleavage of the O–O bond, generating two ethoxy radicals (C₂H₅O•) aip.org. This initial step is crucial as it initiates the radical chain reactions that lead to the observed decomposition products.
C₂H₅OOC₂H₅ (g) → 2 C₂H₅O• (g)
The ethoxy radical (C₂H₅O•) is a key intermediate. While detailed unimolecular pathways for this radical specifically from this compound decomposition are not extensively detailed in the provided snippets, alkoxy radicals are known to undergo further reactions such as β-scission. For the ethoxy radical, β-scission can lead to the formation of a methyl radical (CH₃•) and formaldehyde (CH₂O):
C₂H₅O• → CH₃• + CH₂O
The methyl radicals can then react further, for instance, by dimerizing to form ethane (2 CH₃• → C₂H₆), which accounts for the major observed products.
Solution-Phase Decomposition Kinetics and Solvent Effects
The decomposition of this compound, like other organic peroxides, can also occur in solution. The kinetics and mechanisms in solution are influenced by the surrounding solvent molecules, which can affect the rate of decomposition through various solvation effects.
The presence of a solvent can significantly alter the decomposition rate of this compound compared to its gas-phase behavior. General principles observed for other organic peroxides suggest that solvent properties play a critical role.
Solvation Effects: Solvents can influence the decomposition rate by stabilizing or destabilizing the transition state or the initial peroxide molecule. For dialkyl peroxides, factors such as the cohesion energy density of the solvent and its ability to participate in electrophilic solvation have been shown to accelerate the decomposition process researchgate.net. Conversely, more apolar solvents may lead to higher activation parameters and lower velocity constants for peroxide decomposition chemrj.org.
While specific quantitative data for this compound in various solvents is not detailed in the provided search results, it is understood that the choice of solvent can be a critical factor in controlling the rate and pathway of its decomposition.
Computational Chemistry and Theoretical Investigations of Diethyl Peroxide
Density Functional Theory (DFT) Applications in Peroxide Studies
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for studying the electronic structure and reaction pathways of organic molecules, including peroxides. Its balance of accuracy and computational cost makes it suitable for exploring complex chemical processes.
Analysis of Plausible Thermal Dissociation Pathways
DFT calculations, particularly using hybrid functionals like M06-2X, have been instrumental in identifying the primary thermal dissociation pathways of organic peroxides. For diethyl peroxide, studies indicate that the cleavage of the weak O-O bond is a central step in its thermal decomposition nih.govacs.org. The M06-2X functional, when compared with high-level coupled-cluster methods like CCSD(T), has shown reasonable accuracy in predicting the relative energies of these dissociation products and intermediates nih.govacs.org. These investigations often reveal that radical elimination, such as the formation of methyl radicals (though this compound yields ethoxy radicals), is a dominant dissociation mechanism, mirroring experimental observations nih.gov.
Prediction of Energy Barriers for Reaction Mechanisms
A key application of DFT is the prediction of activation energy barriers for various reaction mechanisms. By locating transition states, DFT can quantify the energy required for a reaction to proceed. For this compound, these calculations help elucidate the energy landscape of its decomposition, identifying the rate-limiting steps. For instance, studies on similar peroxide systems have calculated energy barriers for O-O bond fission, providing critical data for kinetic modeling nih.govnii.ac.jp. The accuracy of these barrier predictions is often benchmarked against higher-level theoretical methods to ensure reliability nih.govacs.org.
Characterization of Transition States and Intermediates
DFT is adept at characterizing the geometries and energies of transient species, such as transition states and reaction intermediates. These calculations involve optimizing the structures of these short-lived entities, providing detailed insights into the molecular rearrangements occurring during a reaction. For peroxides, this means identifying the specific configurations of atoms at the peak of the energy barrier for O-O bond cleavage or other decomposition processes nih.govyok.gov.tr. These characterizations are crucial for building a comprehensive understanding of reaction mechanisms.
Ab Initio Calculations and Coupled-Cluster Methods (e.g., CCSD(T))
Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameters, offer a higher level of theoretical rigor. Coupled-Cluster (CC) methods, particularly CCSD(T) (Coupled Cluster Singles Doubles with perturbative Triples), are considered the gold standard for high-accuracy electronic structure calculations.
Conformational Analysis of Linear Peroxides
While this compound is not strictly linear, ab initio methods are extensively used to study the conformational preferences of peroxides, including linear ones like hydrogen peroxide (HOOH) and dimethyl peroxide (CH3OOCH3) capes.gov.bracs.orgresearchgate.net. These studies analyze the potential energy landscape as a function of dihedral angles, revealing stable conformers and the energy differences between them. For molecules like HOOH and CH3OOH, CCSD(T) calculations with extended basis sets have achieved excellent agreement with experimental structures and barrier heights capes.gov.bracs.org. However, for dimethyl peroxide, the computed torsional potential has shown deviations from experimental data, highlighting the challenges in accurately describing the torsional potential of certain peroxide structures even with high-level methods acs.orgresearchgate.netresearchgate.net. These investigations provide a framework for understanding how substituent effects influence conformational stability in peroxides.
Torsional Potential and Structural Investigations
Ab initio and coupled-cluster calculations are vital for detailed structural investigations and the mapping of torsional potentials in peroxides. These methods provide highly accurate bond lengths, bond angles, and dihedral angles. For hydrogen peroxide and methyl hydroperoxide, CCSD(T) calculations have been successful in reproducing experimental structural parameters and torsional potentials capes.gov.bracs.org. Studies on dimethyl peroxide, for example, have used CCSD(T) to analyze the torsional potential around the O-O bond, revealing complex shapes with shallow minima and significant differences compared to experimental findings, underscoring the need for careful basis set selection and high-level correlation treatments acs.orgresearchgate.netresearchgate.net. These detailed structural investigations are essential for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic excitation energies and optical properties of molecules, such as UV-Vis absorption spectra. While specific TD-DFT studies focused exclusively on this compound's spectroscopic interpretation are not extensively detailed in the provided search results, the general application of TD-DFT to organic peroxides and related systems offers insight. Studies on other organic peroxides, like those involving perylene (B46583) monoimide derivatives and hexamethylene triperoxide diamine (HMTD), demonstrate the utility of TD-DFT in correlating calculated electronic transitions with experimental UV-Vis absorption spectra rsc.orgearthlinepublishers.comearthlinepublishers.com. These investigations typically involve calculating excitation energies and oscillator strengths to assign spectral bands to specific electronic transitions, often involving frontier molecular orbitals (HOMO-LUMO gaps) earthlinepublishers.comearthlinepublishers.comworldscientific.com. By applying similar methodologies, TD-DFT could be employed to predict the UV-Vis absorption spectrum of this compound, aiding in the interpretation of experimental data and understanding its electronic structure rsc.orgearthlinepublishers.comearthlinepublishers.comworldscientific.comescholarship.orgresearchgate.net. The accuracy of TD-DFT in predicting these properties for similar molecules suggests its potential applicability to this compound for understanding its light-absorbing characteristics escholarship.org.
Molecular Mechanics Parametrization for Peroxide Systems
Molecular mechanics (MM) is a computational technique that uses classical physics to model molecular systems. Developing accurate force fields, which are sets of parameters that describe the potential energy of a molecule, is crucial for reliable MM simulations. For peroxide systems, the parametrization of the O-O bond and surrounding atoms is particularly important due to the inherent reactivity and flexibility of the peroxide linkage.
Research has been conducted on developing molecular mechanics force fields for linear peroxides, including this compound acs.orgcapes.gov.br. These studies focus on deriving parameters that can accurately reproduce experimental and ab initio calculated geometric and energy data for these compounds. For instance, a force field developed for MM2 calculations of linear peroxides like this compound showed significantly better agreement with experimental and ab initio data compared to previously available parameter sets capes.gov.br. Such parametrized force fields are essential for simulating the conformational analysis and dynamic behavior of peroxide-containing molecules, which can be relevant for understanding their stability and reactivity in various chemical environments acs.orgcapes.gov.brresearchgate.netresearchgate.net.
Kinetic Modeling of Diethyl Ether Oxidation Mechanisms
Other research has focused on developing comprehensive kinetic models for diethyl ether oxidation, aiming to improve their accuracy, particularly at low temperatures and high pressures acs.orguniv-orleans.fr. These models, often derived from detailed mechanisms, are validated against experimental data such as ignition delay times and laminar flame speeds acs.orguniv-orleans.frkit.edu. The development of such kinetic models is crucial for predicting the behavior of diethyl ether in combustion processes and understanding the complex chemical kinetics involved acs.orgresearchgate.net. For example, studies have investigated the rate constants of unimolecular reactions of ethoxyethylperoxy radicals, which are key intermediates in DEE oxidation, comparing them to alkane oxidations and noting significant differences due to the oxygen's proximity researchgate.net.
The role of this compound as an intermediate in the oxidation of diethyl ether is recognized, with studies highlighting its formation during autoxidation researchgate.netdoubtnut.com. Kinetic modeling efforts aim to capture these intricate pathways, providing a deeper understanding of the chemical transformations involved in ether oxidation researchgate.netacs.orgresearchgate.net.
Reactivity and Mechanistic Interactions of Diethyl Peroxide
Diethyl Peroxide as a Source of Ethoxyl Radicals for Hydrogen Atom Transfer (HAT)
This compound (DEP) is recognized as a convenient and stable source for generating ethoxyl radicals (CH₃CH₂O•) through photochemical decomposition nsf.gov. These ethoxyl radicals are key reactive intermediates that participate in various chemical processes, notably Hydrogen Atom Transfer (HAT) reactions nsf.govmobt3ath.comscripps.edu. HAT is a fundamental reaction mechanism where a radical abstracts a hydrogen atom from a substrate, forming a new radical and a stable molecule scripps.edu. The controlled generation of ethoxyl radicals from DEP allows for the detailed investigation of their reactivity, including their propensity to engage in HAT with different classes of molecules.
Direct Experimental Evidence for Alkoxyl Radical Reactivity
The reactivity of ethoxyl radicals generated from this compound has been directly probed using nanosecond transient absorption spectroscopy (NTAS) nsf.gov. This technique enables the rapid generation of radicals via photolysis and the immediate observation of their subsequent reactions. In experiments, this compound was subjected to 308 nm nanosecond laser excitation in the presence of pyridine (B92270) bases, such as 2,6-lutidine and 4-phenylpyridine (B135609) nsf.gov.
The successful generation of ethoxyl radicals was confirmed by their reaction with a scavenger like 4-phenylphenol, which produced the characteristic transient spectrum of the 4-phenylphenoxyl radical nsf.gov. More importantly, the study demonstrated that ethoxyl radicals react with pyridine derivatives to form N-hydropyridinyl radicals, which are the products of a novel hydrogen atom transfer from the alkoxyl radical to the nitrogen atom of the pyridine ring nsf.gov. These reactions were found to be rapid, with rate constants on the order of 10⁷ M⁻¹s⁻¹ in acetonitrile (B52724) at room temperature nsf.gov. This direct observation provides compelling experimental evidence for the HAT activity of ethoxyl radicals derived from this compound.
Deuterium (B1214612) Kinetic Isotope Effect Studies in Radical Reactions
To further substantiate the mechanism of hydrogen atom transfer, studies employing deuterium kinetic isotope effects (KIE) have been conducted nsf.gov. KIE studies are crucial in radical chemistry, as a significant primary KIE (typically >3) is indicative of a rate-determining C-H bond cleavage step, a hallmark of HAT nsf.govacs.org.
Table 1: Kinetic Data for Ethoxyl Radical Hydrogen Atom Transfer Reactions
| Substrate | Radical Source | Reaction Rate Constant (M⁻¹s⁻¹) | H/D Kinetic Isotope Effect (KIE) | Reference |
| 2,6-Lutidine | This compound (DEP) | ~5 x 10⁷ | 3.1 | nsf.gov |
| 4-Phenylpyridine | This compound (DEP) | ~10⁷ | Primary KIE (similar to lutidine) | nsf.gov |
Analytical Methodologies for Peroxide Detection and Quantification in Research Contexts
Spectrophotometric Methods for Peroxide Analysis
Spectrophotometry is a widely used technique for the quantitative analysis of peroxides. This method is based on the reaction of peroxides with specific reagents to produce a colored product, the absorbance of which is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of the peroxide in the sample.
The N,N-Diethyl-p-phenylenediamine (DPD) method is a common spectrophotometric assay for the determination of peroxides. In this assay, in the presence of a peroxidase, DPD is oxidized by the peroxide, resulting in the formation of a colored radical cation (DPD•+). This product has a maximum absorbance at a specific wavelength, which can be measured to quantify the peroxide concentration.
The reaction mechanism involves the transfer of an electron from the DPD molecule to the peroxide, mediated by the peroxidase enzyme. This results in the formation of the stable, colored DPD•+ radical. The intensity of the color produced is directly proportional to the amount of peroxide present in the sample.
A study established a spectrophotometric method for hydrogen peroxide determination based on the oxidative coloration of DPD via Fenton reactions. nih.gov This method generated a pink radical cation (DPD•+) with maximum absorption at 551 nm. nih.gov Under optimal conditions, the increase in absorbance at 551 nm was linear with the addition of H2O2 in the range of 0-12 μM. nih.gov The sensitivity and detection limit of this method were determined to be (2.55 ± 0.01) × 10^4 M-1 cm-1 and 0.05 μM, respectively. nih.gov
The use of peroxidases, such as horseradish peroxidase (HRP), can significantly enhance the sensitivity and specificity of spectrophotometric peroxide assays. Peroxidases catalyze the oxidation of various chromogenic substrates by peroxides, leading to the formation of intensely colored products. This enzymatic amplification allows for the detection of very low concentrations of peroxides.
In a typical assay, the sample containing the peroxide is mixed with a solution containing the peroxidase and a chromogenic substrate. The enzyme catalyzes the reaction, and the resulting color change is measured spectrophotometrically. The rate of color development or the final absorbance is proportional to the peroxide concentration.
Research has shown that peroxidases are promising catalysts for chemical oxidation as they facilitate the direct oxidation of numerous compounds using hydrogen peroxide as an oxidant under ambient conditions. acs.org
To achieve the highest sensitivity and accuracy in spectrophotometric peroxide assays, it is crucial to optimize several experimental parameters. These include the selection of the optimal wavelength for absorbance measurement, as well as the optimization of the concentrations and ratios of the reagents.
The optimal wavelength corresponds to the peak absorbance of the colored product, ensuring the maximum signal-to-noise ratio. The concentrations of the chromogenic substrate and the peroxidase (if used) must be carefully adjusted to ensure that the reaction rate is not limited by their availability. The pH of the reaction mixture also plays a critical role and should be maintained at the optimal level for the specific enzyme and reaction.
A study on the spectrophotometric determination of hydrogen peroxide using the oxidative coloration of DPD in a Fenton system identified optimal conditions as pH 3.0, 20 mM DPD, and 1.5 mM Fe(II) with a reaction time of 45 seconds. nih.gov Another study focused on optimizing a spectrophotometric method for hydrogen peroxide determination and found that factors such as the absorption wavelength, cell path length, and the final concentration of the reagent (NH4VO3) were critical. raco.cat The optimal conditions were determined to be a 50 mm quartz cell path length, a final NH4VO3 concentration of 6x10-3 M, and an absorption wavelength of 450 nm. raco.cat
Interactive Data Table: Comparison of Spectrophotometric Methods for Peroxide Detection
| Method | Principle | Wavelength (nm) | Detection Limit | Reference |
| Fenton-DPD | Oxidative coloration of DPD by H2O2 via Fenton reaction | 551 | 0.05 µM | nih.gov |
| NH4VO3 | Formation of peroxovanadium cations | 450 | Not specified | raco.cat |
| Phenol-Fe2+ | Hydroxylation of phenol (B47542) in the presence of Fe2+ | 245 and 300 | 9.5×10-8 mol L-1 | austinpublishinggroup.com |
Chemiluminescence Techniques for Peroxide Trace Analysis
Chemiluminescence is a highly sensitive analytical technique used for the detection of trace amounts of peroxides. This method is based on the emission of light from a chemical reaction. In the context of peroxide analysis, a chemiluminescent reagent reacts with the peroxide, leading to the formation of an excited-state product that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the concentration of the peroxide.
Luminol (B1675438) is a commonly used chemiluminescent reagent for peroxide detection. In the presence of a catalyst, such as a metal ion or a peroxidase, luminol is oxidized by the peroxide, producing light in the process. This method is known for its high sensitivity, allowing for the detection of peroxides at very low concentrations. shimadzu.com
Research has demonstrated the potential of using the chemiluminescence reaction of luminol for the detection of organic peroxides by HPLC with post-column reaction. nih.gov The addition of an anionic surfactant, sodium dodecyl sulphate (SDS), to the luminol solution was found to enhance the chemiluminescence intensity. nih.gov
Chromatographic Methods for Peroxide Separation and Detection
Chromatography is a powerful technique for the separation and quantification of individual peroxide species within a complex mixture. nih.gov High-performance liquid chromatography (HPLC) is the most commonly used chromatographic method for this purpose. nih.gov
In HPLC, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components are then detected as they exit the column.
For peroxide analysis, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection can be achieved using various methods, including UV-Vis spectrophotometry, chemiluminescence, or electrochemical detection.
A study detailed a method for the determination of dicumyl peroxide and its decomposition products in resins using HPLC. kelid1.ir The analysis was performed on a reversed-phase octadecylsilane (B103800) (ODS) column with an acetonitrile (B52724)/water mobile phase and a UV detector at 254 nm. kelid1.ir Another study developed an RP-HPLC method for the estimation of Azithromycin and Benzoyl peroxide, utilizing a C18 column with a mobile phase of Potassium dihydrogen phosphate (B84403) and Acetonitrile (50:50). indexcopernicus.com
Methodological Validation for Peroxide Quantification in Complex Matrices
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.net This is particularly important when quantifying peroxides in complex matrices, such as biological or environmental samples, where other components may interfere with the analysis.
The validation process typically involves the evaluation of several key parameters, including:
Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the measured value to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
For instance, a study on the validation of an RP-HPLC method for Azithromycin and Benzoyl peroxide demonstrated linearity in the range of 1-5µg/ml with a correlation coefficient of 0.99. indexcopernicus.com The accuracy was confirmed at three different concentration levels, and the LOD and LOQ were determined to be 0.009µg/ml and 0.028µg/ml for Azithromycin, and 0.015µg/ml and 0.046µg/ml for Benzoyl peroxide, respectively. indexcopernicus.com
Considerations for Interfering Species in Peroxide Detection
The accurate detection and quantification of diethyl peroxide in research settings are paramount for understanding its chemical behavior and applications. However, the presence of various chemical species in a sample can significantly interfere with analytical measurements, leading to erroneous results. The nature and extent of this interference are highly dependent on the chosen analytical methodology. Therefore, a thorough understanding of potential interfering compounds is essential for method selection, sample preparation, and data interpretation.
Interfering species can generally be categorized based on their origin, including synthetic precursors, degradation byproducts, and other co-existing reactive molecules. For this compound, these interferents are particularly relevant due to its formation from diethyl ether, which is prone to auto-oxidation, yielding a mixture of peroxidic compounds.
Interference in Titrimetric and Spectrophotometric Methods
Titrimetric methods, particularly iodometric titration, are standard for determining peroxide values. These methods rely on the oxidation of an iodide salt (e.g., potassium iodide) by the peroxide, followed by titration of the liberated iodine with a standard thiosulfate (B1220275) solution. cloudfront.net The primary source of interference in this technique is the presence of other oxidizing agents that can also oxidize iodide, leading to an overestimation of the peroxide concentration. Conversely, reducing agents in the sample matrix can react with the iodine formed during the reaction, resulting in an underestimation of the peroxide value. nih.gov
In spectrophotometric and colorimetric assays, interference can arise from compounds that absorb light at the same wavelength as the analyte-reagent complex or that react with the chromogenic reagent. For instance, in methods utilizing N,N-diethyl-p-phenylenediamine (DPD), dissolved organic matter such as humic acid and gallic acid has been shown to cause a significant decrease in absorbance, leading to inaccurate measurements. nih.gov Antioxidants, such as Butylated hydroxytoluene (BHT), which are often added to ethers to prevent peroxide formation, can also interfere with oxidative determination methods. wikipedia.org
Interference in Chromatographic Techniques
Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer high selectivity for separating this compound from a complex matrix. However, the primary challenge in these techniques is co-elution, where interfering species have retention times very similar to the analyte, resulting in overlapping or unresolved peaks. chromatographyonline.comyoutube.com
In the analysis of this compound, potential co-eluting species include:
Precursors and Related Peroxides: Samples of this compound are likely to contain its precursor, diethyl ether, as well as related peroxidic compounds formed during the auto-oxidation of the ether. yale.edu Research has shown that aged diethyl ether can contain hydrogen peroxide (H₂O₂) and 1-ethoxyethylhydroperoxide. nih.gov These compounds can elute close to this compound, complicating quantification.
Degradation Products: Diethyl ether hydroperoxide can decompose to form acetaldehyde (B116499) and ethanol, which may also be present in the sample and potentially interfere with chromatographic analysis. wikipedia.org
Solvent and Matrix Effects: In GC analysis, the large peak from the sample solvent can mask the peaks of more volatile analytes. mtoz-biolabs.com Furthermore, the thermal instability of peroxides can lead to their decomposition in the hot GC injector, resulting in inaccurate quantification. google.com In HPLC, compounds present in the sample matrix can interfere if they are not adequately separated from the this compound peak. nih.govkelid1.ir
The following table summarizes the major classes of interfering species and their effects on different analytical methodologies for peroxide detection.
| Interfering Species | Affected Analytical Method(s) | Nature of Interference |
|---|---|---|
| Other Oxidizing Agents (e.g., other peroxides, hydroperoxides) | Iodometric Titration, Colorimetric Assays | Positive bias (overestimation) due to non-specific reaction with the indicator reagent. cloudfront.net |
| Reducing Agents (e.g., antioxidants like BHT) | Iodometric Titration, Peroxidase-based Assays | Negative bias (underestimation) by consuming the oxidized species or the final colored product. nih.gov |
| Dissolved Organic Matter (DOM) | Colorimetric Assays (e.g., DPD method) | Negative bias by causing the decay of the colored indicator species. nih.gov |
| Precursors (e.g., Diethyl ether) | GC, HPLC | Peak overlap (co-elution) if not chromatographically resolved. chromatographyonline.com |
| Related Peroxides (e.g., 1-ethoxyethylhydroperoxide, H₂O₂) | GC, HPLC, Titrimetric Methods | Peak overlap (co-elution) in chromatography; positive bias in non-specific titrations. nih.gov |
| Degradation Products (e.g., Acetaldehyde, Ethanol) | GC, HPLC | Peak overlap (co-elution) if not chromatographically resolved. wikipedia.org |
To mitigate these interferences, careful method development, validation, and appropriate sample preparation are crucial. This may include sample cleanup steps to remove interfering matrix components, optimization of chromatographic conditions to resolve co-eluting peaks, or the use of highly selective detectors like mass spectrometry (MS).
Diethyl Peroxide in Polymerization Research and Radical Initiation
Role as a Radical Initiator in Vinyl Monomer Polymerization
Organic peroxides are widely utilized as initiators in the free-radical polymerization of vinyl monomers. pergan.com Their primary function stems from the inherent instability of the peroxide (-O-O-) bond, which readily undergoes thermal or chemical decomposition to generate free radicals. pergan.comyoutube.com These highly reactive radical species then attack the double bond of a vinyl monomer, initiating a chain reaction that leads to the formation of a polymer. youtube.comyoutube.com The initiation process for a generic peroxide involves two main steps: the rate-limiting decomposition of the initiator to form primary radicals, followed by the addition of this radical to the first monomer unit. youtube.comumn.edu The efficiency of an initiator is a critical parameter, representing the fraction of radicals that successfully start a polymer chain, which is typically between 0.5 and 0.8. rsc.org
Kinetics of Bulk Free Radical Polymerization
The kinetics of bulk free radical polymerization are significantly influenced by the type of initiator and monomer used. Research on multi-functional cyclic peroxides, such as diethyl ketone triperoxide (DEKTP), provides detailed insights into these kinetics. In studies of the bulk polymerization of methyl methacrylate (B99206) (MMA), the thermal decomposition of DEKTP was found to follow a pseudo-first-order kinetic law. conicet.gov.ar
The decomposition rate constant (kd) is a key kinetic parameter that is dependent on temperature. The rate constant for DEKTP in MMA was observed to be lower than in styrene (B11656) (St), indicating that the monomer itself can influence the initiator's decomposition rate. conicet.gov.arresearchgate.net Density functional theory (DFT) calculations have suggested that the decomposition of the DEKTP molecule in MMA requires a higher interaction energy than in styrene, which accounts for the lower kd value. conicet.gov.arresearchgate.net Furthermore, the bulk polymerization of MMA initiated by DEKTP showed a distinct induction period, which was not observed in styrene polymerization, highlighting the influence of the solvation state in the early stages of polymerization. conicet.gov.arresearchgate.net
The table below shows the decomposition rate constants (kd) for DEKTP in MMA at various temperatures.
| Temperature (°C) | Decomposition Rate Constant (kd) x 10^5 (s⁻¹) |
| 110 | 1.95 |
| 120 | 5.86 |
| 130 | 16.2 |
| 140 | 44.5 |
| Data sourced from a kinetic study of DEKTP thermal decomposition in methyl methacrylate. conicet.gov.ar |
Influence of Initiator Decomposition Mechanism (Sequential vs. Total)
For multi-functional initiators, which possess more than one peroxide group, the mechanism of decomposition significantly impacts the polymerization process. The decomposition can occur via a "total" mechanism, where all peroxide groups break down simultaneously, or a "sequential" mechanism, where they decompose one after another. semanticscholar.org
A sequential decomposition is particularly relevant for bifunctional or multifunctional initiators. researchgate.net In this mechanism, the initial decomposition of one peroxide group generates a radical that initiates polymerization, leaving the other peroxide groups intact within the polymer backbone. These remaining peroxide groups can then decompose at a later stage, reinitiating polymerization and leading to the formation of polymers with considerably higher molecular weights than those obtained with monofunctional initiators. researchgate.net This reinitiation capability allows for the simultaneous achievement of high monomer conversion, high molecular weight, and narrow molecular weight distribution, especially at elevated reaction temperatures. researchgate.net
Effects on Polymer Molecular Weight Evolution and Polymerization Rates
The choice of initiator and reaction conditions, such as temperature, directly affects polymerization rates and the molecular weight of the resulting polymer. As expected in free-radical polymerizations, an increase in temperature leads to a faster rate of initiator decomposition, resulting in a higher concentration of radicals and thus an increased polymerization rate. conicet.gov.ar
However, this increase in temperature has an inverse effect on the polymer's molecular weight. conicet.gov.ar Higher temperatures lead to the formation of lower molecular weight polymers. conicet.gov.ar This is a general characteristic of free-radical polymerizations initiated by peroxy compounds. conicet.gov.ar Similarly, increasing the initiator concentration typically leads to a higher polymerization rate but a decrease in the average molecular weight of the polymer, often accompanied by a narrowing of the molecular weight distribution. researchgate.net
The table below summarizes the effect of temperature on monomer conversion and polymer molecular weight for the bulk polymerization of MMA and Styrene using DEKTP as an initiator.
| Monomer | Temperature (°C) | Effect on Conversion Rate | Effect on Molecular Weight |
| MMA | 120 -> 130 | Increased | Decreased |
| Styrene | 120 -> 130 | Increased | Decreased |
| General trends observed in free-radical polymerizations initiated with peroxy compounds. conicet.gov.ar |
Multi-Functional Cyclic Peroxide Initiators in Polymerization
Multi-functional cyclic peroxides have garnered interest as initiators in industrial polymerization processes because they offer distinct advantages over traditional non-cyclic, mono-functional peroxides. conicet.gov.ar These initiators, such as diethyl ketone triperoxide (DEKTP), can provide higher polymerization rates while simultaneously producing polymers with higher molecular weights. conicet.gov.ar
The enhanced performance of multi-functional initiators is linked to their decomposition mechanism. By incorporating peroxide functionalities into the polymer backbone that can later initiate further polymerization, they act as macroinitiators. researchgate.net Cyclic ketone peroxides are particularly well-suited for the polymerization of various monomers, including acrylics and styrene, and for the curing of unsaturated polyester (B1180765) resins at temperatures above 100°C. google.com Their use in styrene polymerization can lead to a desirable low residual monomer content in both suspension and bulk polymerization processes. google.com
Amine–Peroxide Redox Polymerization (APRP) Systems
Amine-peroxide redox polymerization (APRP) is a crucial method for initiating radical polymerization, particularly in industrial and medical applications where heat or light activation is not feasible. acs.orgresearchgate.netacs.org These two-component systems consist of an oxidizing agent (the peroxide) and a reducing agent (typically a tertiary amine), which react at ambient temperatures to generate the initiating radicals. acs.orgalfachemic.com This allows polymerization to proceed at much lower temperatures than required for the thermal decomposition of the peroxide alone, which helps save energy and can improve the final properties of the polymer. alfachemic.com
While APRP has been used since the 1950s, a deep mechanistic understanding has only been developed more recently. acs.orgnih.gov The system of benzoyl peroxide (BPO) paired with tertiary aromatic amines is one of the most widely studied and used APRP systems, serving as a model for understanding the broader class of amine-peroxide initiators. researchgate.netscite.ai
Mechanistic Understanding of APRP Initiation
Recent research combining computational prediction and experimental analysis has significantly clarified the initiation mechanism of APRP. acs.orgresearchgate.net The process is understood to proceed through a two-step mechanism:
SN2 Attack : The reaction begins with a nucleophilic (SN2) attack by the amine on the peroxide bond. acs.orgacs.orgnih.gov
Homolysis : This is followed by the homolytic cleavage of the resulting unstable intermediate, which is the rate-determining step of the initiation process. acs.orgacs.orgnih.gov
This detailed mechanistic insight has enabled the rational design of more efficient APRP systems. acs.org By understanding the factors that influence the rates of the SN2 and homolysis steps, researchers can computationally predict new amine reductants and peroxide oxidants with significantly faster initiation kinetics. acs.orgacs.org For instance, it was found that the initiation rate can be enhanced by increasing the electrophilicity of the peroxide through the addition of electron-withdrawing groups or by stabilizing the resulting radical and anion intermediates through greater π-electron conjugation. acs.org This has led to the discovery of novel amine reductants that outperform state-of-the-art amines by a significant margin, offering the potential to accelerate industrial processes and improve biocompatibility in medical applications by allowing for lower, more efficient initiator concentrations. acs.orgresearchgate.netnih.gov
Computational and Experimental Evaluation of Peroxide Oxidants
The effectiveness of a peroxide as an oxidant in the context of polymerization is primarily determined by its capacity to undergo homolytic cleavage of the oxygen-oxygen bond to generate free radicals. These radicals then initiate the polymerization chain reaction. The evaluation of diethyl peroxide for such applications involves both experimental kinetic studies of its decomposition and computational analysis to understand the underlying reaction mechanisms.
Experimental Evaluation
Experimental studies on the gas-phase thermal decomposition of this compound have been foundational in understanding its behavior as a radical initiator. aip.orgaip.org The primary step in its decomposition is the unimolecular homolytic cleavage of the O-O bond, which yields two ethoxy radicals (C₂H₅O•). aip.org
C₂H₅OOC₂H₅ → 2 C₂H₅O•
The kinetics of this initial dissociation have been investigated in flow systems, often using an excess of a carrier gas like toluene (B28343) to study the reaction under controlled conditions. aip.org Key findings from these experimental evaluations include the determination of the activation energy (Ea) and the frequency factor (A) for the decomposition reaction. These parameters are crucial for predicting the rate of radical formation at different temperatures. aip.orgaip.org The main reaction products observed following the initial radical formation are ethane (B1197151) and formaldehyde (B43269), with smaller quantities of methane (B114726) and dibenzyl, indicating the subsequent reaction pathways of the ethoxy radical. aip.org
Interactive Table: Experimental Kinetic Parameters for this compound Decomposition
| Parameter | Value | Unit | Source |
| Activation Energy (Ea) | 31.7 | kcal/mol | aip.orgaip.org |
| Frequency Factor (A) | 2.1 x 10¹³ | s⁻¹ | aip.orgaip.org |
| Heat of Formation (ΔHf°) | 47.8 | kcal/mol | aip.orgaip.org |
Computational Evaluation
While extensive computational studies specifically targeting this compound as an oxidant in polymerization are not widely documented in the surveyed literature, broader computational research on peroxide initiators provides significant insights. nih.govnih.govnrel.gov Density Functional Theory (DFT) has been employed to investigate the initiation mechanisms for various organic peroxides, particularly in amine-peroxide redox polymerization (APRP) systems. nih.govnih.govnrel.govosti.gov
These computational analyses elucidate how the structural and electronic properties of a peroxide influence the kinetics of radical generation. nih.gov For instance, studies on benzoyl peroxide have shown that the rate of initiation can be significantly enhanced by adding electron-withdrawing groups to the peroxide structure, which increases the electrophilicity of the peroxy bond. nih.govnrel.gov Conversely, electron-donating groups tend to decrease the initiation rate. nih.govnrel.gov
Self-Accelerating Decomposition Temperature (SADT) Studies in Polymerization Initiation Research
The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter for any organic peroxide used as a polymerization initiator. americanchemistry.com It is defined as the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, a state where the heat generated by the exothermic decomposition reaction exceeds the heat that can be dissipated to the environment. americanchemistry.com This imbalance can lead to a thermal runaway, potentially resulting in fire or explosion. Therefore, SADT studies are essential for establishing safe storage and transportation conditions. arkema.com
For example, thermal hazard analyses of Methyl Ethyl Ketone Peroxide (MEKPO) have utilized these methods to determine thermokinetic parameters, which are then used in theoretical frameworks like the Semenov model to calculate the SADT for various package sizes and storage vessels. researchgate.net The SADT is highly dependent on the formulation, concentration, and the size and shape of the container, as larger packages have a lower surface-area-to-volume ratio, which impedes heat dissipation. americanchemistry.comarkema.com
To illustrate the range of thermal stabilities among organic peroxides, the SADT values for other common initiators are presented below. The determination of an SADT for this compound would require similar rigorous experimental testing to ensure its safe handling and application in polymerization processes.
Interactive Table: Example SADT Values for Selected Organic Peroxides
| Compound | Class | SADT (°C) | Notes | Source |
| Di-tert-butyl peroxide | Dialkyl Peroxide | 80 | For a standard package | fishersci.com |
| Methyl Ethyl Ketone Peroxide (MEKPO) | Ketone Peroxide | Varies | Highly dependent on formulation and container size | researchgate.net |
| Diethyl Peroxydicarbonate | Peroxydicarbonate | ~10 | Decomposes violently at low temperatures | lookchem.com |
Emerging Research Areas and Future Directions in Diethyl Peroxide Studies
Advanced Spectroscopic Characterization Techniques for Peroxide Intermediates
The transient and often unstable nature of peroxide intermediates, such as the ethoxy radical formed from the homolysis of diethyl peroxide, necessitates the use of advanced spectroscopic techniques for their characterization. Recent progress in time-resolved spectroscopy has been instrumental in studying the ultrafast dynamics of peroxide decomposition.
Femtosecond and picosecond infrared (IR) spectroscopy, for instance, have been employed to study the photodecomposition of various organic peroxides. semanticscholar.orgresearchgate.net These techniques allow for the real-time observation of vibrational changes in molecules as they break apart and form new species, providing invaluable insights into reaction mechanisms on incredibly short timescales. For example, studies on peroxycarbonates have shown that the rate of fragmentation is directly determined by the lifetime of the S1 excited state. semanticscholar.org
Another powerful technique is time-resolved multiplexed photoionization mass spectrometry (MPIMS). This method has been used to directly detect and quantify key reactive intermediates in the oxidation of diethyl ether, a compound closely related to this compound. osti.govrsc.org By combining MPIMS with tunable vacuum ultraviolet (VUV) synchrotron radiation, researchers can identify and measure the concentrations of species like peroxy radicals (ROO•) and hydroperoxyalkylperoxy radicals (•OOQOOH) as they are formed and consumed during the reaction. osti.govrsc.org This level of detail is crucial for building accurate kinetic models of complex reaction networks.
Table 1: Advanced Spectroscopic Techniques for Peroxide Intermediate Analysis
| Spectroscopic Technique | Information Obtained | Timescale |
| Femtosecond/Picosecond IR Spectroscopy | Real-time vibrational changes, reaction dynamics | Femtoseconds to Picoseconds |
| Time-Resolved Photoionization Mass Spectrometry | Identification and quantification of intermediates | Microseconds to Milliseconds |
Further Development of Computational Models for Complex Peroxide Systems
Computational chemistry plays a vital role in complementing experimental studies of peroxide systems. The development of more sophisticated computational models is a key area of ongoing research, aiming to provide a deeper understanding of reaction kinetics and mechanisms that are often difficult to probe experimentally.
Multiscale modeling is an emerging approach that combines different levels of theory to simulate complex chemical processes across various time and length scales. ucl.ac.uknih.govresearchgate.net For instance, a quantum mechanics/molecular mechanics (QM/MM) approach can be used to study the reactivity of a peroxide molecule within a larger system, such as in a solvent or within the active site of an enzyme. nih.gov This allows for the accurate modeling of electronic effects at the reactive center while treating the surrounding environment with less computationally expensive methods.
For this compound specifically, computational studies have been employed to investigate the kinetics of the unimolecular reactions of ethoxyethylperoxy radicals, which are key intermediates in its decomposition. researchgate.net These studies utilize high-level quantum chemical calculations to determine the potential energy surfaces of various reaction pathways, providing crucial data for the development of detailed kinetic models for combustion and atmospheric chemistry. researchgate.net The ongoing refinement of these models, incorporating more accurate theoretical methods and accounting for environmental effects, will be essential for predictive modeling of complex peroxide systems. uva.nl
Exploration of this compound Reactivity in Novel Reaction Architectures
The inherent instability of many organic peroxides, including this compound, presents challenges for their safe and efficient use. Exploring novel reaction architectures that offer better control over reaction conditions is a significant area of current research.
Continuous-flow microreactors have emerged as a promising technology for handling hazardous reactions involving peroxides. bohrium.comrsc.org The small dimensions of these reactors provide a high surface-area-to-volume ratio, leading to excellent heat and mass transfer. rsc.org This allows for precise temperature control, minimizing the risk of thermal runaway reactions. bohrium.comwpmucdn.com The continuous nature of the process also means that only small amounts of the hazardous material are present in the reactor at any given time, further enhancing safety. wpmucdn.com The synthesis of diacyl peroxides has been successfully demonstrated in microreactors, achieving high yields in significantly shorter reaction times compared to batch processes. bohrium.com
Another fascinating area is the study of peroxide reactivity in confined spaces, such as the pores of zeolites or metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.netnih.gov The confinement can impose steric constraints on the reactants and intermediates, leading to altered reaction selectivity and stability compared to bulk solution. rsc.orgrsc.org The interaction of the peroxide and its radical intermediates with the walls of the confined space can also influence the reaction pathway. rsc.org While research in this area is still in its early stages for this compound, it holds the potential for developing novel catalytic systems with unique reactivity.
Methodological Advancements in Trace Peroxide Analysis within Chemical Systems
The detection of trace amounts of peroxides is crucial in various fields, from monitoring the autoxidation of organic solvents to atmospheric chemistry. Consequently, there is a continuous drive to develop more sensitive and selective analytical methods.
Electrochemical sensors are showing great promise for the ultrasensitive detection of peroxides. nih.gov For example, sensors based on novel nanomaterials like bismuth telluride (Bi₂Te₃) have demonstrated exceptionally low detection limits for hydrogen peroxide, on the order of 10⁻⁸ M. nih.gov The high sensitivity is attributed to the facile electron transfer at the material's surface. nih.gov The principles behind these sensors could be adapted for the detection of organic peroxides like this compound.
Fluorescent probes are another area of active development for the sensitive and selective detection of peroxides. mdpi.comnih.gov These probes are designed to undergo a specific chemical reaction with the peroxide, leading to a change in their fluorescence properties. mdpi.com Recent advancements have focused on developing probes with high selectivity for specific types of peroxides and those that can function in complex biological or environmental samples. nih.govnih.gov
Furthermore, established techniques like high-performance liquid chromatography (HPLC) are being refined for the analysis of trace peroxides. For instance, HPLC has been used to identify and quantify mutagenic peroxides, including 1-ethoxyethylhydroperoxide, in aged samples of diethyl ether. nih.gov
Table 2: Comparison of Modern Trace Peroxide Analysis Methods
| Analytical Method | Principle of Detection | Typical Detection Limit |
| Electrochemical Sensors | Catalytic reduction/oxidation at an electrode surface | Nanomolar to Micromolar |
| Fluorescent Probes | Peroxide-induced change in fluorescence | Micromolar |
| High-Performance Liquid Chromatography (HPLC) | Separation followed by detection (e.g., UV, MS) | Parts per million (ppm) |
Investigating this compound Analogues for Tailored Radical Generation
The ability to generate specific radicals under controlled conditions is highly desirable in synthetic chemistry and polymer science. This compound serves as a simple source of ethoxy radicals, but there is growing interest in designing and synthesizing analogues that allow for more tailored radical generation.
One approach involves the synthesis of functionalized dialkyl peroxides. For example, α-keto-, β-acetoxy-, and β-amidoalkylsilyl peroxides have been prepared and used for iron-catalyzed and visible-light-promoted radical functionalization reactions. rsc.org The presence of the functional group influences the stability of the peroxide and the reactivity of the resulting radicals. rsc.org
Diacyl peroxides are another class of compounds that can be readily synthesized from the corresponding carboxylic acids and serve as versatile sources of aryl and alkyl radicals. researchgate.netacs.org By varying the structure of the acyl group, the properties of the generated radical can be tuned. This principle can be extended to the design of this compound analogues where the ethyl groups are replaced with other alkyl or functionalized groups to produce a wider range of radicals with specific reactivities.
Computational design is also poised to play a significant role in this area. Quantum chemical calculations can be used to predict the bond dissociation energies of the O-O bond in novel peroxide structures and to model the properties of the resulting radicals. This in-silico screening can guide synthetic efforts towards the most promising candidates for specific applications, such as controlled polymerizations or selective C-H functionalization reactions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
